

Technical Guide: Solubility and Stability of 2-Amino-4-bromothiazole in Organic Solvents

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Compound of Interest

Compound Name: 2-Amino-4-bromothiazole

Cat. No.: B130272

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the solubility and stability characteristics of **2-Amino-4-bromothiazole** in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature for this exact molecule, this guide synthesizes information from studies on closely related 2-aminothiazole derivatives to provide a robust framework for researchers. It includes qualitative solubility information, detailed experimental protocols for determining solubility and stability, and a discussion of potential degradation pathways. The provided methodologies and workflows are intended to empower researchers to generate precise and reliable data for their specific applications.

Physicochemical Properties of 2-Amino-4-bromothiazole

Property	Value	Source
Molecular Formula	C ₃ H ₃ BrN ₂ S	N/A
Molecular Weight	179.04 g/mol	N/A
Appearance	Pale yellow to yellow crystalline solid	[1]
CAS Number	502145-18-8	N/A

Solubility Profile

Direct quantitative solubility data for **2-Amino-4-bromothiazole** in a range of organic solvents is not readily available in the reviewed literature. However, based on its chemical structure and information on related compounds, a qualitative solubility profile can be inferred. The presence of the polar amino group and the thiazole ring suggests some solubility in polar organic solvents.[\[1\]](#)

Table 3.1: Qualitative and Inferred Solubility of **2-Amino-4-bromothiazole**

Solvent	Type	Inferred Solubility	Rationale / Context from Literature
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	Commonly used as a solvent for stock solutions of hydrophobic and heterocyclic compounds.[2][3]
Dimethylformamide (DMF)	Polar Aprotic	Soluble	Mentioned as a reaction solvent for 2-aminothiazole derivatives.[4]
Tetrahydrofuran (THF)	Polar Aprotic	Soluble	Used as a solvent in the synthesis and acylation reactions of 2-Amino-4-bromothiazole.[5]
Acetonitrile (ACN)	Polar Aprotic	Soluble	Utilized as a solvent for the bromination of 2-aminothiazole precursors.[6][7]
Ethanol	Polar Protic	Soluble	Employed in the Hantzsch synthesis of the 2-aminothiazole core.[6][8]
Methanol	Polar Protic	Likely Soluble	Often used in the synthesis of related heterocyclic compounds.[9]
Ethyl Acetate	Moderately Polar	Moderately Soluble	Used as an extraction solvent in the workup of synthesis reactions. [6]

Dichloromethane (DCM)	Nonpolar	Sparingly Soluble	Used in synthesis, though often in combination with other solvents.
Hexane	Nonpolar	Insoluble	Typically used as an anti-solvent or for chromatography elution with a more polar co-solvent. [9]
Water	Aqueous	Sparingly Soluble	The parent 2-aminothiazole has some water solubility, which can be pH-dependent. [1]

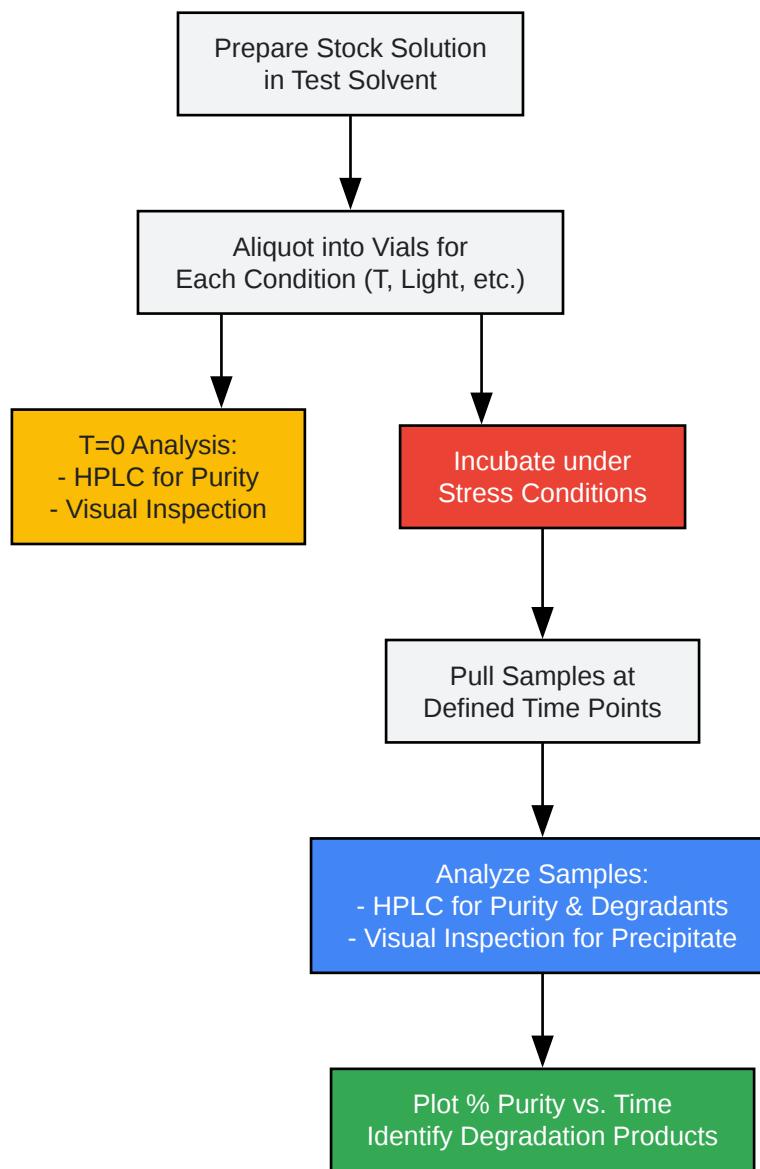
Stability Profile

The stability of **2-Amino-4-bromothiazole** is a critical consideration. Literature on the un-derivatized compound suggests that the free amine form is "rather unstable on storage" and is often used immediately after preparation. This instability is a common characteristic of 2-aminothiazole derivatives, which can be susceptible to degradation.

Key Stability Considerations:

- pH Sensitivity: The amino group can be protonated under acidic conditions, which may influence stability. Extreme pH values should be avoided as they can cause degradation.[\[3\]](#)
- Oxidative Stability: The thiazole ring and amino group can be susceptible to oxidation.
- Light Sensitivity: As with many complex organic molecules, exposure to UV light may promote degradation.
- Thermal Stability: While many 2-aminothiazole derivatives show good thermal stability, this should be experimentally verified for the specific compound and solvent system.[\[10\]](#)

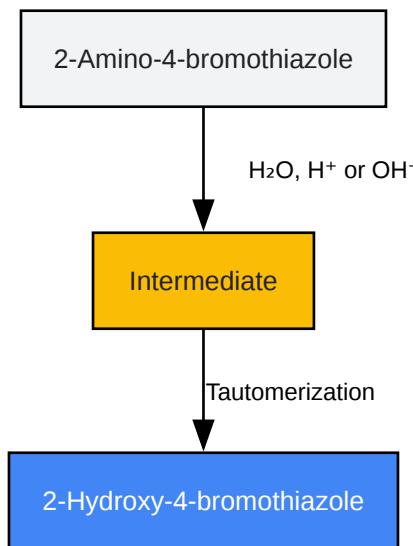
A proposed workflow for assessing the stability of **2-Amino-4-bromothiazole** is presented below.



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Figure 1: Proposed Stability Testing Workflow

A plausible degradation pathway for 2-aminothiazoles involves hydrolysis of the amino group, which can lead to the formation of the corresponding 2-hydroxythiazole derivative.



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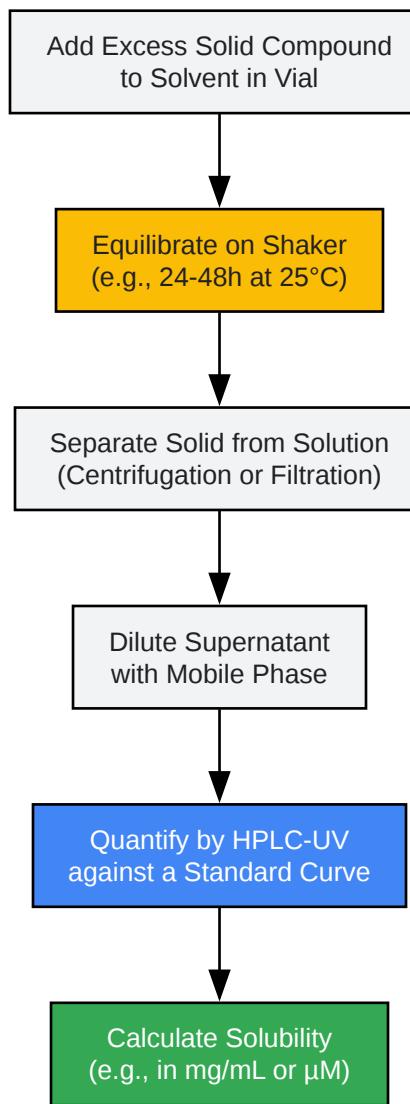
Figure 2: Plausible Hydrolytic Degradation Pathway

Experimental Protocols

The following sections provide detailed methodologies for determining the thermodynamic and kinetic solubility, as well as for conducting a stability assessment of **2-Amino-4-bromothiazole**.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard".[\[11\]](#)



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Figure 3: Thermodynamic Solubility Workflow

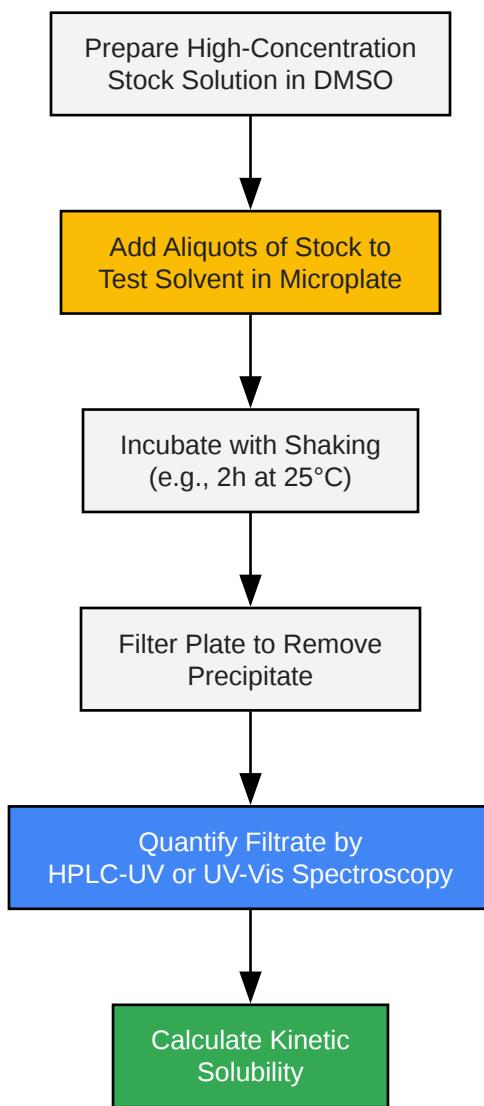
Protocol:

- Preparation: Add an excess amount of solid **2-Amino-4-bromothiazole** to a vial containing a known volume of the desired organic solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining after equilibration.[11]
- Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours.[11][12]

- Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtering the solution through a syringe filter (e.g., 0.22 µm PTFE).
- Quantification:
 - Prepare a series of standard solutions of **2-Amino-4-bromothiazole** of known concentrations in the same solvent.
 - Carefully take an aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent (often the HPLC mobile phase) to bring it into the concentration range of the standard curve.
 - Analyze the diluted sample and the standard solutions by a validated HPLC-UV method.
- Calculation: Determine the concentration of the saturated solution by comparing its peak area to the standard curve, accounting for the dilution factor. The result is the thermodynamic solubility.

Kinetic Solubility Determination

This high-throughput method measures the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous or organic medium. It is often used in early drug discovery.[2][13]



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Figure 4: Kinetic Solubility Workflow

Protocol:

- Stock Solution: Prepare a high-concentration stock solution of **2-Amino-4-bromothiazole** in 100% DMSO (e.g., 10 or 20 mM).^[2]
- Dispensing: In a 96-well microplate, dispense the desired organic solvent into each well.
- Addition: Add a small volume of the DMSO stock solution to the solvent in the wells. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its co-solvent effects. ^[13]

- Incubation: Seal the plate and incubate it on a plate shaker for a defined period (e.g., 2 hours) at a controlled temperature.[14]
- Filtration: After incubation, filter the contents of the wells through a filter plate to remove any precipitate.
- Analysis: Analyze the concentration of the compound in the filtrate. This can be done using HPLC-UV, LC-MS, or UV-Vis spectroscopy by comparing the results to a standard curve prepared in the same solvent matrix.[12][15]

Stability Assessment Protocol

This protocol outlines a method to assess the stability of **2-Amino-4-bromothiazole** in a chosen organic solvent over time.

Protocol:

- Solution Preparation: Prepare a solution of **2-Amino-4-bromothiazole** in the desired organic solvent at a known concentration (e.g., 1 mg/mL).
- Initial Analysis (T=0): Immediately after preparation, perform an HPLC analysis to determine the initial purity and peak area of the compound. This serves as the baseline.
- Storage Conditions: Aliquot the solution into several sealed vials. Store these vials under the desired stress conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
- Time-Point Analysis: At predetermined time points (e.g., 0, 4, 8, 24, 48 hours, and 1 week), remove a vial from storage and analyze its contents by HPLC.
- Data Analysis:
 - For each time point, calculate the remaining percentage of **2-Amino-4-bromothiazole** relative to the T=0 sample.
 - Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.

- Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

Conclusion

While specific quantitative solubility data for **2-Amino-4-bromothiazole** remains elusive in the current literature, this guide provides a comprehensive framework for researchers to understand and experimentally determine its solubility and stability profiles. The inherent instability of the free amine form necessitates careful handling and immediate use or the implementation of a thorough stability testing program. The provided protocols for thermodynamic and kinetic solubility, along with the stability assessment workflow, offer robust starting points for generating the critical data needed for drug discovery and development applications. Researchers are encouraged to use these methodologies to build a quantitative understanding of **2-Amino-4-bromothiazole**'s behavior in relevant organic solvent systems.

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